molecular formula C64H103N21O14S B2517979 Apelin-12 (human, bovine, mouse, rat)

Apelin-12 (human, bovine, mouse, rat)

Cat. No.: B2517979
M. Wt: 1422.7 g/mol
InChI Key: KIODTAJAFBDDGP-TZIGXLGFSA-N
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Description

Apelin-12 is a 12-amino acid peptide (sequence: RPRLSHKGPMPF) derived from the C-terminal region of preproapelin. It serves as the endogenous ligand for the APJ receptor, a G protein-coupled receptor implicated in cardiovascular homeostasis, metabolic regulation, and angiogenesis . Identified initially in bovine stomach extracts , Apelin-12 is conserved across humans, bovines, mice, and rats, though species-specific functional variations exist.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIODTAJAFBDDGP-TZIGXLGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H103N21O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apelin-12 typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) methodology. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The temporary protection of the guanidine function of arginine residues by protonation (salt formation) is employed during the formation of the amide bond .

Industrial Production Methods: Industrial production of Apelin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to produce peptides suitable for pharmaceutical applications .

Chemical Reactions Analysis

Enzymatic Degradation and Stability

Apelin-12 is susceptible to enzymatic cleavage, primarily by angiotensin-converting enzyme 2 (ACE2) :

  • ACE2-Mediated Hydrolysis : ACE2 cleaves the C-terminal phenylalanine (Phe¹²), generating Apelin-12(1–11) and abolishing receptor binding .

  • Half-Life : Native Apelin-12 has a plasma half-life <5 minutes due to rapid peptidase degradation .

Table 2: Enzymatic Degradation Pathways of Apelin-12

EnzymeCleavage SiteProductFunctional Impact
ACE2Phe¹²Apelin-12(1–11)Loss of APJ binding
NeprilysinMultiple sitesFragmentsReduced bioactivity

Receptor Binding and Signaling

Apelin-12 binds the APJ receptor (a G-protein-coupled receptor) via distinct structural motifs:

  • Critical Residues : Arg⁶, Pro⁷, and Arg⁸ form a conserved RPR motif essential for APJ activation .

  • Signaling Pathways :

    • PI3K/Akt : Enhances cell survival and nitric oxide (NO) production .

    • ERK1/2 : Promotes cell proliferation and angiogenesis .

Table 3: Functional Consequences of Apelin-12 Binding

PathwayEffectPhysiological Outcome
PI3K/AkteNOS activation, NO releaseVasodilation, cardioprotection
ERK1/2Cell proliferationTissue repair, angiogenesis

Structural Modifications for Enhanced Stability

To mitigate rapid degradation, analogues of Apelin-12 have been engineered:

  • d-Ala Substitution : [d-Ala¹²]-Apelin-12 resists ACE2 cleavage and acts as a competitive APJ antagonist .

  • N-Terminal Pyroglutamation : [Pyr¹]-Apelin-13(1–12) exhibits prolonged stability while retaining receptor affinity .

Table 4: Bioactivity of Apelin-12 Analogues

| Analogue | Modification | Stab

Scientific Research Applications

Cardiovascular Applications

Apelin-12 has been extensively studied for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury.

Case Study: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of apelin-12 and its structural analogues on myocardial infarction in Wistar rats. The results indicated that apelin-12 significantly reduced infarct size and improved cardiac function post-injury. The analog [MeArg1, NLe10]-A12 exhibited even greater efficacy, suggesting its potential as a therapeutic agent for acute coronary syndrome .

Peptide Infarct Size Reduction Functional Recovery
Apelin-12SignificantImproved
[MeArg1, NLe10]-A12Greater than apelin-12Enhanced
[d-Ala 12]-A12Antagonistic effectsNot applicable

Neurological Applications

The role of apelin-12 in neurological disorders has also been explored. Elevated levels of apelin-12 have been associated with conditions such as moyamoya disease (MMD), where it may serve as a potential biomarker for diagnosis.

Case Study: Moyamoya Disease

In a comparative study between patients with MMD and those with intracranial atherosclerotic disease (ICAD), plasma levels of apelin-12 were significantly higher in the MMD group. This suggests that apelin-12 could be utilized as a diagnostic marker for differentiating between these two conditions .

Condition Apelin-12 Level (ng/ml) Significance
Moyamoya DiseaseHigherSignificant
Intracranial Atherosclerotic DiseaseLowerReference point

Metabolic Applications

Apelin-12 is increasingly recognized for its role in metabolic syndrome and obesity-related disorders.

Case Study: Obesity and Metabolic Syndrome

Research indicates that serum levels of apelin-12 correlate positively with body adiposity and various metabolic syndrome risk factors among obese children. Elevated levels were noted in those with metabolic syndrome compared to controls, highlighting its potential as a diagnostic biomarker .

Group Apelin-12 Level (ng/ml) Metabolic Syndrome Presence
Obese with MetSSignificantly higherPresent
Obese without MetSLowerAbsent

Cancer Research

Apelin-12 has also been implicated in cancer biology, particularly concerning lung malignancies.

Case Study: Lung Cancer

In a study examining serum apelin-12 levels among smokers and lung cancer patients, significantly elevated levels were found in patients with squamous cell carcinoma compared to other types of lung cancer. This suggests that apelin-12 may serve as a potential biomarker for lung cancer risk assessment .

Cancer Type Serum Apelin-12 Level (ng/l)
Squamous Cell Carcinoma2205.54 ± 187.31
Adenocarcinoma1088.00 ± 136.52
Small Cell Carcinoma797.25 ± 88.69

Summary of Findings

The diverse applications of apelin-12 across different biological systems underscore its significance in both diagnostic and therapeutic contexts:

  • Cardiovascular Health: Protective effects against myocardial ischemia.
  • Neurological Disorders: Potential biomarker for moyamoya disease.
  • Metabolic Disorders: Correlation with obesity and metabolic syndrome.
  • Cancer Biology: Elevated levels indicating potential malignancy.

Mechanism of Action

Apelin-12 exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways regulate processes such as cell proliferation, migration, and survival .

Comparison with Similar Compounds

Key Physiological Roles :

  • Cardiovascular System: Apelin-12 reduces arterial blood pressure via endothelial nitric oxide synthase (eNOS) activation and improves cardiac recovery post-ischemia in rats .
  • Metabolic Regulation : It modulates insulin sensitivity and lipid metabolism, with elevated levels observed in obese children and reduced levels in type 2 diabetes and hypertension .
  • Angiogenesis : Apelin-12 enhances vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) expression, promoting angiogenesis in ischemic brain models .
  • Gastric Function : Species-specific effects include histamine-mediated acid secretion enhancement in rats and inhibition of Ca²⁺ signaling in rabbits .

Pathological Relevance :

  • Lower Apelin-12 levels correlate with coronary artery disease severity (Gensini score) and poor prognosis in ST-elevation myocardial infarction (STEMI) .
  • In diabetic vascular complications, Apelin-12 counteracts oxidative stress and inflammation via JNK/p38MAPK pathway modulation .
Apelin Isoforms

Apelin isoforms vary in length and receptor affinity, influencing their functional roles:

Isoform Length (AA) Receptor Affinity Key Functions Species
Apelin-12 12 High Vasodilation, anti-inflammatory, angiogenesis Human, bovine, mouse, rat
Apelin-13 13 Highest Cardiac contractility enhancement Human, rat
Apelin-17 17 Moderate Fluid homeostasis, appetite regulation Human, mouse
Apelin-36 36 Low Precursor for shorter isoforms All species
  • Functional Differences : Shorter isoforms (e.g., Apelin-13) exhibit higher APJ affinity and potency in cardiovascular regulation compared to Apelin-12 .
  • Therapeutic Potential: Apelin-12’s anti-inflammatory effects in diabetes contrast with Apelin-13’s role in heart failure .
Adropin

Adropin is a peptide hormone involved in metabolic homeostasis, with opposing effects to Apelin-12 in obesity and metabolic syndrome (MetS):

Parameter Apelin-12 Adropin
MetS Association Elevated in obese children with MetS Reduced in obese children with MetS
Lipid Metabolism Correlates positively with triglycerides Improves dyslipidemia in obesity models
Clinical Role Promotes MetS progression Protects against MetS
VEGF and Cytokines

Apelin-12 synergizes with VEGF in angiogenesis but diverges in inflammatory roles:

Compound Angiogenic Role Inflammatory Role Disease Context
Apelin-12 Enhances VEGF and IL-6 expression Reduces TNF-α, IL-1β, IL-6 in diabetes Ischemic stroke, diabetes
VEGF Direct endothelial proliferation May exacerbate inflammation Cancer, retinopathy
TNF-α N/A Pro-inflammatory cytokine Autoimmune diseases
Species-Specific Effects

Functional differences across species highlight translational research challenges:

Species Apelin-12 Function Mechanism Reference
Human Reduces coronary artery disease severity Anti-inflammatory, eNOS activation
Rat Improves post-ischemic cardiac recovery Antioxidant, Ca²⁺ modulation
Mouse Promotes cerebral angiogenesis VEGF/IL-6 upregulation
Bovine Enhances gastric acid secretion Histamine release
  • Contradictions : In rats, Apelin-12 inhibits gastric Ca²⁺ signaling , while in bovines, it stimulates acid secretion .
Therapeutic Comparison with Pharmacological Agents
Compound Target Pathway Effect on Apelin-12 Clinical Outcome
Valsartan Angiotensin II receptor Increases plasma Apelin-12 Improves hypertension
Puerarin Antioxidant pathways Reduces renal Apelin-12 Lowers blood pressure in rats
Synthetic Adropin Lipid metabolism No direct interaction Improves dyslipidemia

Biological Activity

Apelin-12 is a bioactive peptide belonging to the apelin family, which plays a significant role in various physiological processes across multiple species, including humans, bovines, mice, and rats. This article delves into its biological activities, mechanisms of action, and implications in health and disease.

Overview of Apelin-12

Apelin-12 is a 12-amino acid peptide derived from the larger precursor protein preproapelin. It interacts primarily with the APJ receptor, a G protein-coupled receptor that mediates many of the physiological effects attributed to apelin. The peptide is known for its involvement in cardiovascular regulation, energy metabolism, and neuroprotection.

The biological activity of apelin-12 is mediated through several signaling pathways:

  • G Protein-Coupled Receptor Activation : Apelin-12 activates the APJ receptor, leading to the stimulation of various intracellular signaling cascades, including:
    • PI3K/Akt Pathway : Involved in cell survival and growth.
    • ERK1/2 Pathway : Associated with cellular proliferation and differentiation.
  • Vasodilation : Apelin-12 induces vasodilation through nitric oxide (NO) production and endothelial nitric oxide synthase (eNOS) activation, contributing to cardiovascular health .

1. Cardiovascular Effects

Apelin-12 has been shown to have protective effects in myocardial ischemia-reperfusion injury models in rats. Studies indicate that apelin administration improves cardiac function by preserving high-energy phosphates and reducing lactate accumulation during ischemic events .

StudySpeciesFindings
Szokodi et al. (2002)RatIncreased cardiac contractility and reduced blood pressure
Hamada et al. (2011)RatEnhanced preservation of phosphocreatine during ischemia
Kadoglou et al. (2010)HumanReduced serum apelin-12 levels in coronary artery disease patients

2. Prognostic Value in Myocardial Infarction

Research has highlighted the prognostic significance of apelin-12 levels in patients with ST-Elevation Myocardial Infarction (STEMI). Low levels of apelin-12 were associated with poor outcomes, suggesting its potential as a biomarker for cardiovascular risk assessment .

3. Effects on Feeding Behavior

In rodent models, apelin-12 has been observed to inhibit nocturnal food intake, indicating a role in energy homeostasis and appetite regulation . This effect may be mediated through central nervous system pathways involving the hypothalamus.

Case Studies

Case Study 1: Acute Myocardial Infarction
A study involving 98 patients assessed apelin-12 levels at two time points post-myocardial infarction. Results indicated a significant decrease in apelin-12 levels from day one to day seven post-event, correlating with clinical parameters such as ejection fraction and segmental wall motion abnormalities .

Case Study 2: Obesity and Metabolism
In a multidisciplinary lifestyle intervention study, apelin-12 levels decreased significantly alongside improvements in body mass index (BMI) and metabolic markers, underscoring its role in metabolic regulation .

Q & A

Q. How should Apelin-12 be synthesized and characterized to ensure functional integrity in experimental settings?

Apelin-12 is synthesized via solid-phase peptide synthesis (SPPS) with the sequence RPRLSHKGPMPF (molecular formula: C₆₄H₁₀₃N₂₁O₁₄S; molecular weight: 1422.72 Da). Critical steps include:

  • Purity assessment : Reverse-phase HPLC (≥95% purity) to verify correct sequence and minimize truncated/byproduct peptides .
  • Contaminant management : Residual trifluoroacetic acid (TFA) from synthesis may interfere with cell-based assays (e.g., altering viability or receptor binding). TFA removal via lyophilization or ion-exchange chromatography is recommended for in vitro studies .
  • Storage : Lyophilized powder at -20°C to -70°C; reconstituted aliquots at -70°C to prevent degradation .

Q. What are the standard experimental designs for evaluating Apelin-12’s vasoactive effects in rodent models?

Key methodologies include:

  • Anesthetized rat models : Intravenous administration (dose range: 0.1–10 nmol/kg) to measure acute arterial blood pressure reduction via nitric oxide synthase (eNOS) activation. Heart rate should be monitored to confirm selectivity (no significant change) .
  • Ex vivo assays : Isolated aortic rings pre-treated with L-NAME (eNOS inhibitor) to validate NO-dependent vasodilation .

Q. How can researchers address discrepancies in Apelin-12’s reported bioactivity across studies?

Common sources of variability and solutions:

  • Species-specific differences : Human, bovine, and rodent Apelin-12 share identical sequences, but receptor (APJ) expression levels vary across tissues. Validate APJ mRNA/protein levels in target tissues using qPCR or immunohistochemistry .
  • Batch variability : Use standardized commercial sources with certificates of analysis (CoA) for purity and mass spectrometry validation .

Advanced Research Questions

Q. What mechanistic pathways underlie Apelin-12’s neuroprotective effects in ischemia-reperfusion injury?

Apelin-12 inhibits JNK and p38 MAPK signaling, reducing oxidative stress and apoptosis. Experimental approaches:

  • In vitro : Oxygen-glucose deprivation (OGD) in neuronal cell lines (e.g., SH-SY5Y) with Apelin-12 pretreatment (10–100 nM). Measure phospho-JNK/p38 levels via Western blot .
  • In vivo : Middle cerebral artery occlusion (MCAO) models in mice; infarct volume quantification via TTC staining post-Apelin-12 administration (5 mg/kg, intraperitoneal) .

Q. How does Apelin-12’s prognostic value in ST-elevation myocardial infarction (STEMI) vary with renal function?

Clinical findings from cohort studies (e.g., n=464 patients post-primary PCI):

  • Predictive thresholds : Apelin-12 ≤0.76 ng/mL on admission correlates with 2.5-year major adverse cardiovascular events (MACEs; AUC=0.619, P<0.001). Subgroup analysis shows stronger predictive power in patients with eGFR >90 mL/min/1.73 m² (AUC=0.628) .
  • Methodological considerations : Plasma Apelin-12 quantification via ELISA (Phoenix Peptide Kit EK-007-19; sensitivity: 0.2 ng/mL). Pre-analytical factors (e.g., freeze-thaw cycles) must be minimized .

Q. What experimental strategies resolve contradictions in Apelin-12’s role in insulin secretion?

Apelin-12 exhibits dual effects:

  • Stimulatory : Enhances GLP-1 secretion in STC-1 enteroendocrine cells (EC₅₀=10 nM) via APJ-Gαq coupling .
  • Inhibitory : Reduces insulin secretion in INS-1 β-cells via MAPK-dependent pathways. Use siRNA-mediated APJ knockdown to isolate tissue-specific signaling .

Q. How does Apelin-12 interact with cholecystokinin (CCK) in gastrointestinal physiology?

Apelin-12 (but not Apelin-36) induces CCK release in rat duodenal mucosa (ED₅₀=5 nM). Experimental validation:

  • In vivo : Intra-arterial Apelin-12 infusion (1–10 nmol/kg) with CCK antagonist devazepide to block bicarbonate secretion .
  • Translational relevance : Link to glucose-apelin cycle dysregulation in metabolic syndromes .

Methodological Best Practices

Q. What are the optimal protocols for Apelin-12 immunolocalization in vascular tissues?

  • Antibody selection : Rabbit anti-Apelin-12 (e.g., Phoenix H-057-23; validated for human/rodent cross-reactivity) .
  • Staining workflow : Tissue fixation in 4% paraformaldehyde, blocking with 10% non-immune serum, and detection via peroxidase/anti-peroxidase (PAP) complexes. Counterstain with hematoxylin for endothelial cell localization .

Q. How should researchers design longitudinal studies to track Apelin-12 dynamics in disease progression?

  • Sampling intervals : Baseline, 24h post-intervention, and 3-month follow-up for plasma/serum Apelin-12.
  • Data normalization : Correct for hemodilution effects using albumin or total protein levels .

Data Contradictions and Validation

Q. Why do some studies report no prognostic value for Apelin-12 in STEMI?

Potential confounders:

  • Heterogeneous cohorts : Inclusion of patients with renal impairment (eGFR <60 mL/min/1.73 m²) masks Apelin-12’s predictive utility. Stratify by eGFR in analysis .
  • Pre-analytical variability : Differences in blood collection tubes (EDTA vs. heparin) may alter peptide stability .

Q. How can in vitro findings on Apelin-12’s cardioprotection be reconciled with limited clinical efficacy?

  • Dose optimization : Preclinical models use supraphysiological doses (e.g., 5 mg/kg in rodents vs. ng/mL levels in humans). Conduct pharmacokinetic studies to define therapeutic windows .

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